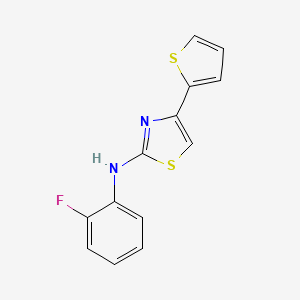

N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine

Description

N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that contains fluorine, thiophene, and thiazole moieties

Properties

CAS No. |

5655-38-9 |

|---|---|

Molecular Formula |

C13H9FN2S2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H9FN2S2/c14-9-4-1-2-5-10(9)15-13-16-11(8-18-13)12-6-3-7-17-12/h1-8H,(H,15,16) |

InChI Key |

KWUDFBOZCCCWTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=CS3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine typically involves the reaction of 2-fluoroaniline with thiophene-2-carboxaldehyde and thioamide under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires a catalyst to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 2 of the thiazole ring participates in nucleophilic substitution reactions. For example:

-

Condensation with carbonyl compounds : Reaction with aromatic aldehydes under reflux conditions in DMF yields Schiff base derivatives. This reaction is catalyzed by potassium carbonate and proceeds via imine formation .

-

Acylation : The amine reacts with acyl chlorides (e.g., acetyl chloride) in basic media to form amide derivatives, enhancing solubility for pharmacological studies .

Example Reaction Table

Bromination and Halogenation

The thiophene moiety undergoes electrophilic substitution, particularly bromination:

-

Bromination at thiophene C5 : Using N-bromosuccinimide (NBS) in carbon tetrachloride introduces bromine at the α-position of the thiophene ring, enabling further cross-coupling reactions .

Key Data

-

Conditions : NBS (1.1 equiv), CCl₄, 60°C, 2 h.

-

Outcome : Brominated product forms as a yellow solid (yield: 82%) .

Cross-Coupling Reactions

The brominated intermediate participates in Suzuki-Miyaura couplings with aryl boronic acids:

-

Palladium-catalyzed coupling : Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water introduces aryl groups at the thiophene position, diversifying the compound’s structure .

Example Reaction

| Substrate | Boronic Acid | Catalyst System | Yield | Application |

|---|---|---|---|---|

| Brominated derivative | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 75% | Anticancer agent synthesis |

Oxidation and Reduction

-

Oxidation : The fluorophenyl group can be oxidized to nitro derivatives using HNO₃/H₂SO₄, though this risks destabilizing the thiazole ring.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, preserving the thiazole-thiophene framework.

Complexation with Metals

The sulfur and nitrogen atoms in the thiazole-thiophene system act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes with potential antimicrobial activity .

Notable Complex

| Metal Ion | Ligand Ratio | Application | Source |

|---|---|---|---|

| Cu(II) | 1:2 | Antibacterial agents |

Mechanistic Insights

-

Thiazole ring stability : The ring remains intact under mild acidic/basic conditions but degrades in strong oxidizing agents (e.g., KMnO₄).

-

Fluorophenyl group effects : The electron-withdrawing fluorine enhances electrophilic substitution rates on the thiophene ring by deactivating competing sites.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that combines a thiazole ring, a thiophene moiety, and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 276.35 g/mol. The presence of the fluorine atom is notable as it can influence the compound's reactivity and biological interactions.

Biological Activities

Research indicates that N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine may exhibit significant biological activities. Compounds with similar structures have been investigated for their potential as:

- Antimicrobial Agents : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

- Anticancer Properties : Similar thiazole derivatives have shown promise in targeting cancer cell lines by interfering with cellular signaling pathways.

- Enzyme Inhibitors : The compound may interact with specific enzymes, potentially modulating their activity, which could be beneficial in treating various diseases.

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally similar to this compound:

- Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

- Cancer Research : Research on related thiazole compounds indicated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound could potentially share similar mechanisms.

- Enzyme Interaction Studies : Investigations into the binding affinity of thiazole derivatives to specific enzymes revealed that modifications in structure significantly impacted their inhibitory potency. This highlights the importance of structural variations in developing effective enzyme inhibitors.

Comparative Analysis Table

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(4-fluorophenyl)-1,3-thiazol-2-amine | Structure | Contains an additional fluorine substituent |

| 5-(4-chlorophenyl)-thiazol-2-amines | Structure | Chlorine substituent potentially alters biological activity |

| 4-(3-methylpyridin-2-y)-thiazol-2-amines | Structure | Pyridine ring may enhance solubility and bioavailability |

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine

- N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine

- 2-(2,6-difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine

Uniqueness

N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is unique due to its specific combination of fluorine, thiophene, and thiazole moieties. This combination imparts distinct chemical and biological properties, such as enhanced stability, membrane permeability, and specific interactions with biological targets. These features make it a valuable compound for various research and industrial applications .

Biological Activity

N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine (CAS Number: 5655-38-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

- Molecular Formula : C13H9FN2S2

- Molecular Weight : 276.3524 g/mol

- Density : 1.401 g/cm³

- Boiling Point : 417.2°C

- Flash Point : 206.1°C

Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant anticancer properties. The following points summarize key findings:

- Mechanism of Action :

-

Structure-Activity Relationships (SAR) :

- Variations in substituents at the 2-position of the thiazole skeleton have shown to affect potency significantly. For instance, hydrophobic groups like phenyl and thiophenyl are well tolerated .

- Compounds with methyl substitutions on the phenyl ring demonstrated increased activity against various cancer cell lines .

- Case Studies :

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

-

In Vitro Studies :

- The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that it has significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against strains like Staphylococcus aureus and Staphylococcus epidermidis .

- Comparative studies have shown that derivatives of thiazole compounds can exhibit antimicrobial activity comparable to standard antibiotics such as norfloxacin .

- Mechanism :

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly used to prepare N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine and related analogs?

The Hantzsch thiazole synthesis is a widely employed method for thiazole derivatives. For example, reaction of substituted thioureas with α-haloketones (e.g., phenacyl bromides) under reflux conditions in polar aprotic solvents (e.g., dichloromethane) yields thiazole cores. Triethylamine is often used as a base to neutralize HBr byproducts. Optimization includes solvent selection, temperature control (e.g., 90°C reflux), and purification via recrystallization (DMSO/water mixtures). This approach has been validated for structurally similar compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity patterns. For example, thiophen-2-yl protons resonate at δ 6.8–7.4 ppm, while thiazole C2-amine protons appear as broad singlets near δ 5.5–6.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Stretching frequencies for N–H (3200–3400 cm) and C=S (1250–1350 cm) confirm functional groups .

Q. What in vitro assays are used to evaluate biological activity?

Standard protocols include:

- Antimicrobial Testing : Agar dilution or broth microdilution against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans), with MIC (minimum inhibitory concentration) values calculated .

- Enzyme Inhibition Assays : Fluorescence-based or radiometric assays for kinases or receptors (e.g., CRF receptor antagonism in Y79 retinoblastoma cells) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example, thiazole-thiophene dihedral angles (e.g., 7.8° in related compounds) reveal planarity, while intermolecular hydrogen bonds (N–H···N/S) stabilize crystal packing. Validation tools like PLATON ensure data integrity .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data?

Contradictions may arise from bioavailability or metabolic stability. Solutions include:

Q. How are structure-activity relationships (SAR) explored computationally?

Advanced methods include:

Q. What challenges arise in refining hydrogen-bonding networks in crystallography?

Graph-set analysis (e.g., Etter’s rules) classifies patterns (e.g., rings). Challenges include disordered solvent molecules or weak interactions (C–H···π). High-resolution data (≤0.8 Å) and Hirshfeld surface analysis improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.